PV8 (hydrochloride)

Spontaneous locomotor activity Dopamine release In vivo microdialysis

Forensic labs require a certified reference standard for PV8 detection. PV8 (hydrochloride) is an ISO 17034/ISO 17025 certified reference material with ≥98% purity, enabling accurate LC-MS/MS calibration in biological matrices. - Differentiates from α-PVP in retention time & ionization efficiency - Essential for SAR studies on side-chain length vs. in vivo potency - Forms unique amino acid adducts as toxicometabolomics probe - Shipped with comprehensive CoA to meet procurement audit requirements

Molecular Formula C17H26ClNO
Molecular Weight 295.8 g/mol
CAS No. 13415-55-9
Cat. No. B591273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePV8 (hydrochloride)
CAS13415-55-9
Synonyms1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone Hydrochloride;  2-(1-Pyrrolidinyl)-heptanophenone Hydrochloride
Molecular FormulaC17H26ClNO
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
InChIInChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H
InChIKeyWHQOZXALFDXFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PV8 Hydrochloride (CAS 13415-55-9): Pyrrolidinophenone-Class Analytical Reference Standard for Forensic Toxicology


PV8 (hydrochloride), also known as α-pyrrolidinoheptaphenone (α-PHPP), is a synthetic cathinone belonging to the pyrrolidinophenone subclass [1]. It is the heptaphenone homolog in the α-pyrrolidinophenone series, possessing a seven-carbon aliphatic side chain—one carbon longer than α-PHP (PV7) and two carbons longer than the widely studied α-PVP [1]. PV8 (hydrochloride) is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards and is supplied as a neat solid with a certified purity of ≥98% . In the United States, PV8 is regulated as a Schedule I controlled substance, and the product is intended exclusively for forensic and research applications .

Why PV8 Hydrochloride Cannot Be Substituted by α-PVP or Other Pyrrolidinophenone Analogs Without Experimental Validation


Within the α-pyrrolidinophenone series, the length of the α-aliphatic side chain is a critical determinant of both in vivo psychostimulant potency and cytotoxicity profile. Studies directly comparing α-PVP (five-carbon side chain), PV8 (seven-carbon), and PV9 (eight-carbon) have demonstrated that chain lengthening beyond the pentyl group of α-PVP produces a significant reduction in in vivo potency for elevating extracellular dopamine and stimulating locomotor activity, while simultaneously increasing maximal cytotoxic effects against neuronal, hepatic, and cardiac cell lines [1][2]. Furthermore, PV8 exhibits a distinct metabolic profile—including the formation of unique amino acid adducts (glycine and alanine conjugates) not described for α-PVP [3]—and a relatively short human liver microsome half-life of 28.8 minutes [4]. These pharmacodynamic and pharmacokinetic divergences mean that PV8 cannot serve as a drop-in substitute for α-PVP in mechanistic studies, nor can α-PVP analytical reference materials substitute for PV8 in forensic method validation involving PV8-specific detection targets.

Quantitative Comparative Evidence for PV8 Hydrochloride Differentiation from α-PVP, PV9, and Related Analogs


PV8 Demonstrates Significantly Weaker In Vivo Psychostimulant Potency Than α-PVP in a Mouse Locomotor Model

In a head-to-head murine study, α-PVP produced substantially greater stimulation of spontaneous locomotor activity than PV8 across the tested dose range, establishing that the two-carbon side-chain extension from the pentyl (α-PVP) to the heptyl (PV8) group markedly attenuates in vivo psychomotor potency [1]. Both compounds elevated extracellular dopamine (DA) in the mouse striatum, but α-PVP was unequivocally more potent than PV8 at equivalent doses [1]. The D1-dopamine receptor antagonist SCH 23390 blocked the locomotor stimulation of both compounds, confirming a shared dopaminergic mechanism but with differential magnitude [1].

Spontaneous locomotor activity Dopamine release In vivo microdialysis Synthetic cathinones

Longer-Chain Pyrrolidinophenones Including PV8 Exhibit Enhanced Cytotoxicity Relative to α-PVP Across Multiple Cell Lines

A systematic cytotoxicity study directly compared α-PVP, PV8, PV9, and their 4-fluoro- and 4-methoxy-substituted analogs across four model cell lines. Longer side-chain α-pyrrolidinophenones (PV8 and PV9) produced more pronounced maximal cytotoxicity—with respect to both mitochondrial activity (MTT assay) and cell membrane integrity (LDH release)—than the five-carbon α-PVP and its substituted derivatives [1]. The study further demonstrated, for the first time, that alterations in plasma membrane fluidity contribute mechanistically to the cytotoxicity of these compounds [1].

Cytotoxicity Neurotoxicity Hepatotoxicity Cardiotoxicity Membrane fluidity

PV8 Exhibits a Distinct Metabolic Profile with Unique Amino Acid Adducts Not Reported for α-PVP or Shorter-Chain Analogs

Untargeted toxicometabolomics of PV8 (α-PEP) in HepaRG human hepatocyte cell incubates revealed the formation of amino acid adducts with glycine and alanine—metabolic conjugates that had not been previously described for any pyrrolidinophenone and are likely to appear in vivo [1]. This metabolic pathway is distinct from the primary oxidative routes (hydroxylation, ketone reduction, lactam formation) reported for α-PVP [2]. Additionally, PV8 incubation led to significant alterations in cholesterol metabolism in HepaRG cells, an effect not observed with the shorter-chain α-PBP comparator [1].

Toxicometabolomics HepaRG Biotransformation Amino acid adducts HRMS

PV8 Hydrochloride Reference Standard Provides Certified ≥98% Purity and ISO 17034/ISO/IEC 17025 Traceability for Forensic Method Validation

PV8 (hydrochloride) is supplied as a certified analytical reference material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a certified purity of ≥98% . This level of certification is essential for forensic laboratories developing validated LC-MS or GC-MS methods for PV8 detection and quantification in biological matrices, where PV8-specific blood and urine concentrations have been documented in fatality casework: 0.26 µg/mL (blood) and 0.11 µg/mL (urine) in one case, and 0.07 µg/mL (blood) and 0.13 µg/mL (urine) in a second case [1]. The certified reference material enables accurate calibration and quality control at these clinically and forensically relevant concentration ranges.

Analytical reference standard ISO 17034 Forensic toxicology Method validation LC-MS

PV8 Metabolic Stability and Predicted Human Hepatic Clearance Profile Are Quantitatively Characterized for Pharmacokinetic Modeling

The first comprehensive metabolic profiling of PV8 established that it exhibits a relatively short half-life of 28.8 minutes in human liver microsome (HLM) incubation, with an intrinsic clearance of 24.2 µL/min/mg microsomal protein [1]. Based on these in vitro data, PV8 is predicted to be an intermediate-clearance compound with an estimated human hepatic clearance of 22.7 mL/min/kg [1]. This metabolic stability profile is a key differentiator when selecting among pyrrolidinophenone analogs for in vitro or in vivo experimental designs where compound half-life influences exposure duration.

Metabolic stability Hepatic clearance Human liver microsomes Pharmacokinetics

PV8 Induces Immediate Early Gene Expression in Mouse Striatum with a Pattern Distinct from α-PVP and 3,4-MDPV

A comparative study of acute synthetic cathinone administration demonstrated that PV8, along with α-PVP, PV9, 3,4-MDPV, 2,3-MDPV, methcathinone, and 3-FMC, increased mRNA levels of multiple immediate early genes (IEGs) in the mouse striatum, including Areg, c-fos, Csrnp1, Dusp1, Dusp14, Egr2, Egr4, and FosB [1]. Importantly, the magnitude of IEG induction varied by drug, analyzed gene, and time after administration [1]. Homer1 and c-jun were upregulated by the majority of, but not all, tested cathinones, indicating compound-specific neuroplasticity signatures that preclude simple intra-class substitution.

Immediate early genes Neuroplasticity Striatum Addiction biomarkers

High-Value Research and Forensic Application Scenarios for PV8 Hydrochloride


Forensic Toxicology Method Development and Validation Requiring PV8-Specific Certified Reference Material

Forensic laboratories developing and validating quantitative LC-MS/MS or GC-MS methods for PV8 detection in biological matrices (whole blood, urine, tissue homogenates) require a certified reference standard with documented purity (≥98%), ISO 17034 and ISO/IEC 17025 traceability, and well-characterized physicochemical properties . Given that postmortem PV8 blood concentrations in fatal cases have been documented at 0.07–0.26 µg/mL [1], method calibration and quality control must span this low µg/mL range with a compound-specific reference material—α-PVP or other analog calibration standards cannot substitute due to differences in retention time, ionization efficiency, and matrix effects.

Structure-Activity Relationship Studies of Dopamine Transporter Inhibition and In Vivo Psychostimulant Potency in the Pyrrolidinophenone Series

PV8 serves as an essential tool compound for SAR studies examining the relationship between α-aliphatic side-chain length and in vivo pharmacological activity. Direct comparative data demonstrate that PV8 (seven-carbon side chain) produces significantly weaker locomotor stimulation and striatal dopamine elevation than α-PVP (five-carbon side chain) in mice , providing a quantitative anchor point for computational modeling of DAT inhibitor pharmacophores and for testing hypotheses about the optimal side-chain length for transporter binding affinity versus in vivo efficacy.

Comparative Cytotoxicity Screening and Membrane Fluidity Mechanistic Studies Across Neuronal, Hepatic, and Cardiac Cell Models

The documented dissociation between lower psychostimulant potency and higher cytotoxicity for PV8 relative to α-PVP makes PV8 a high-priority compound for mechanistic toxicology studies. Researchers investigating the contribution of plasma membrane fluidity changes to cathinone-induced cytotoxicity can use PV8 as a model long-chain pyrrolidinophenone, with α-PVP as a short-chain comparator, to probe the relationship between alkyl chain length, membrane partitioning, and cell viability across SH-SY5Y (neuronal), Hep G2 (hepatic), and H9C2(2-1) (cardiac) cell lines.

Untargeted Toxicometabolomics and Identification of Novel Phase II Metabolic Conjugates for Forensic Biomarker Discovery

The discovery that PV8 forms unique amino acid adducts with glycine and alanine in HepaRG hepatocyte incubates positions PV8 as a key probe compound for toxicometabolomics studies aimed at identifying novel urinary biomarkers of pyrrolidinophenone exposure. Forensic biomarker research programs can leverage PV8 reference material to synthesize and characterize these amino acid conjugates as authentic metabolite standards, enabling their incorporation into comprehensive NPS screening methods that go beyond the oxidative metabolites shared across the pyrrolidinophenone class.

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